molecular formula C19H20FN3OS B2873173 N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 1808504-94-0

N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B2873173
CAS No.: 1808504-94-0
M. Wt: 357.45
InChI Key: MMPBLXIKMXOCMF-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a fluorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Cyclohexyl Group Modification: The cyclohexyl group is modified to introduce the cyano and methyl groups through a series of reactions, including nitrile formation and alkylation.

    Final Coupling: The final step involves coupling the modified cyclohexyl group with the thiazole ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives

    Reduction: Amines or other reduced forms

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom

Scientific Research Applications

N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-3-methylcyclohexyl)-2-[(2-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide
  • N-(1-cyano-3-methylcyclohexyl)-2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxamide
  • N-(1-cyano-3-methylcyclohexyl)-2-[(2-iodophenyl)methyl]-1,3-thiazole-4-carboxamide

Uniqueness

N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3OS/c1-13-5-4-8-19(10-13,12-21)23-18(24)16-11-25-17(22-16)9-14-6-2-3-7-15(14)20/h2-3,6-7,11,13H,4-5,8-10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPBLXIKMXOCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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